molecular formula C23H23FN2O3 B15025915 2-[3-(Dimethylamino)propyl]-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[3-(Dimethylamino)propyl]-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15025915
M. Wt: 394.4 g/mol
InChI Key: RLEGBVSFNLTTCM-UHFFFAOYSA-N
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Description

2-[3-(DIMETHYLAMINO)PROPYL]-1-(2-FLUOROPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 2-[3-(DIMETHYLAMINO)PROPYL]-1-(2-FLUOROPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the dimethylaminopropyl and fluorophenyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[3-(DIMETHYLAMINO)PROPYL]-1-(2-FLUOROPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 2-[3-(DIMETHYLAMINO)PROPYL]-1-(2-FLUOROPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its unique combination of functional groups and structural features. Similar compounds include other chromeno[2,3-c]pyrrole derivatives and fluorophenyl-containing molecules. The uniqueness of this compound lies in its specific arrangement of these groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H23FN2O3

Molecular Weight

394.4 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-1-(2-fluorophenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H23FN2O3/c1-14-9-10-18-16(13-14)21(27)19-20(15-7-4-5-8-17(15)24)26(12-6-11-25(2)3)23(28)22(19)29-18/h4-5,7-10,13,20H,6,11-12H2,1-3H3

InChI Key

RLEGBVSFNLTTCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN(C)C)C4=CC=CC=C4F

Origin of Product

United States

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